molecular formula C25H19N3O4 B14126739 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B14126739
M. Wt: 425.4 g/mol
InChI Key: LGWFKWZDSNYNGI-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, which enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide include other benzofuro[3,2-d]pyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .

Properties

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29)

InChI Key

LGWFKWZDSNYNGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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